(E)-N,N-dimethyl-N'-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide
Description
The compound (E)-N,N-dimethyl-N'-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide features a benzo[g]quinazolinone core fused with a methanimidamide substituent. The benzo[g]quinazolinone system is a bicyclic heteroaromatic scaffold known for its pharmacological relevance, particularly in anticancer and antimicrobial research . The (E)-configuration of the imine bond is critical for maintaining planar geometry, optimizing π-π stacking interactions with aromatic residues in target proteins.
Properties
Molecular Formula |
C16H16N4O |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3-yl)methanimidamide |
InChI |
InChI=1S/C16H16N4O/c1-11-18-15-9-13-7-5-4-6-12(13)8-14(15)16(21)20(11)17-10-19(2)3/h4-10H,1-3H3/b17-10- |
InChI Key |
HGMREMUDXLBMNU-YVLHZVERSA-N |
Isomeric SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1/N=C\N(C)C |
Canonical SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1N=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including (E)-N,N-dimethyl-N’-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide, typically involves the cyclization of anthranilic acid derivatives with various reagents. One common method involves the condensation of 2-aminobenzaldehydes with benzylamines in the presence of molecular iodine as a catalyst . Another approach uses o-iodoxybenzoic acid (IBX) mediated tandem reactions of o-aminobenzylamine and aldehydes .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs metal-catalyzed reactions due to their efficiency and scalability. For example, iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions of 2-aminoarylmethanols and amides or nitriles provide quinazolines in excellent yields . Additionally, nickel-catalyzed [4 + 2] annulation of benzylamines and nitriles via C-H/N-H bond activation is another efficient method .
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-dimethyl-N’-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Exhibits antimicrobial and biofilm inhibition effects, particularly against Pseudomonas aeruginosa.
Industry: Used in the development of new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N,N-dimethyl-N’-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide involves inhibition of bacterial quorum sensing systems, which regulate biofilm formation and virulence factors in bacteria like Pseudomonas aeruginosa . Molecular docking studies have shown that the compound binds to the quorum sensing transcriptional regulator PqsR, thereby inhibiting its activity .
Comparison with Similar Compounds
Benzoquinazolinone Derivatives
Compound A: (E)-4-amino-N-(4-oxo-2-substituted styrylquinazolin-3(4H)-yl)benzenesulfonamide ()
- Core Structure: Similar benzoquinazolinone scaffold but substituted with a sulfonamide group at the 3-position.
- Sulfonamides are known to inhibit carbonic anhydrases and tyrosine kinases, suggesting divergent biological targets compared to amidine-containing analogs .
Compound B : 4-Chloro-5-methylbenzenesulfonamide derivatives with imidazolidine substituents ()
- Core Structure : Aryl sulfonamide linked to imidazolidine or triazine moieties.
- Key Differences :
Methanimidamide and Amidoxime Derivatives
Compound C : (Z)-N′-Hydroxybenzimidamide derivatives ()
- Core Structure : Benzimidamide with amidoxime (N′-hydroxy) substituents.
- Key Differences: Amidoximes enhance metal-chelating capacity (e.g., binding Fe³⁺ or Zn²⁺), which may interfere with metalloenzyme activity.
Compound D: N’-[4-Cyano-1-(phenylmethyl)-1H-1,2,3-triazol-5-yl]-N,N-dimethylmethanimidamide ()
- Core Structure : Triazole-linked methanimidamide.
- The cyano group at the 4-position may enhance electrophilicity, affecting reactivity in biological systems .
Structural and Pharmacological Comparison Table
*Predicted using fragment-based methods due to lack of experimental data.
Biological Activity
(E)-N,N-dimethyl-N'-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide is a synthetic organic compound notable for its complex structure, which includes a quinazoline moiety and an imidamide functional group. This unique combination suggests potential biological activities that are of interest in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Structural Characteristics
The compound features:
- Quinazoline Ring System : Known for its presence in numerous bioactive molecules, this structure is often associated with antitumor and antimicrobial activities.
- Dimethylamino Group : This group may enhance solubility and biological activity.
- Imidamide Functional Group : Often linked to various pharmacological effects.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities. The following table summarizes some related compounds and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylquinazoline | Quinazoline core | Antitumor |
| N,N-Dimethylbenzamide | Amide functional group | Antimicrobial |
| 4-Oxoquinazoline | Ketone and quinazoline | Antiviral |
| (E)-N,N-dimethyl-N'-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide | Quinazoline + imidamide | Potentially antitumor, antimicrobial, antiviral |
Pharmacological Potential
The biological activity of (E)-N,N-dimethyl-N'-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide has been linked to several pharmacological effects:
- Antitumor Activity : Similar quinazoline derivatives have shown effectiveness against various cancer cell lines, suggesting that this compound could be explored as a lead compound for anticancer drug development.
- Antimicrobial Properties : The compound's structure may impart antimicrobial activity, making it a candidate for agricultural applications as an agrochemical.
- Enzyme Inhibition : It could serve as a tool compound in biochemical studies to investigate enzyme mechanisms or cellular pathways.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of this compound, exploring its potential applications:
- Synthesis Methodology : The synthesis typically involves multi-step organic reactions under controlled conditions to achieve high yields and purity. For instance, microwave-assisted synthesis has been reported to enhance efficiency.
- Biological Assays : Various assays have been conducted to evaluate the compound's biological activity against different targets. These assays are crucial for understanding the mechanism of action and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-N,N-dimethyl-N'-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide?
- Methodology : Synthesis typically involves multi-step reactions starting with the quinazolinone core. Key steps include:
- Cyclocondensation of anthranilic acid derivatives with dimethylformamide dimethyl acetal (DMF-DMA) to form the benzo[g]quinazolinone scaffold.
- Subsequent imidamidation using N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under anhydrous conditions .
- Critical parameters: Temperature (80–100°C), solvent choice (e.g., THF or DCM), and catalyst (e.g., triethylamine for pH control).
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and melting point analysis.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the imidamide group and substituents on the quinazolinone ring.
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. What are the standard protocols for assessing the compound’s stability under laboratory storage conditions?
- Method :
- Conduct accelerated stability studies at 40°C/75% RH for 6 months.
- Use HPLC to track degradation products (e.g., hydrolysis of the imidamide group).
- Store in amber vials at -20°C under argon to prevent oxidation and moisture uptake .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or tautomeric forms?
- Approach :
- Perform single-crystal X-ray diffraction using SHELXL for structure refinement .
- Analyze torsion angles and hydrogen-bonding networks to distinguish between (E)- and (Z)-isomers.
- Compare experimental data with DFT-optimized molecular geometries to validate tautomeric preferences .
Q. What strategies are effective for elucidating the compound’s mechanism of action in anticancer studies?
- Experimental Design :
- In vitro assays : Use MDA-MB-231 cells (MTT assay) to measure IC₅₀ values.
- Target Identification : Employ molecular docking (AutoDock Vina) to predict interactions with kinases (e.g., EGFR) or DNA topoisomerases .
- Biochemical Validation : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) and cell cycle arrest (cyclin B1 suppression) .
Q. How can researchers reconcile contradictory data on the compound’s biological activity across different cell lines?
- Troubleshooting Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
